molecular formula C16H18N4O2 B4531986 [3-[5-[(3,4,5-Trimethylpyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol

[3-[5-[(3,4,5-Trimethylpyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol

Cat. No.: B4531986
M. Wt: 298.34 g/mol
InChI Key: JQQSEBSOZDJCLS-UHFFFAOYSA-N
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Description

[3-[5-[(3,4,5-Trimethylpyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol is a complex organic compound that features a combination of pyrazole, oxadiazole, and phenylmethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[5-[(3,4,5-Trimethylpyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,4,5-trimethylpyrazole with appropriate reagents under controlled conditions.

    Construction of the oxadiazole ring: The pyrazole derivative is then reacted with nitrile oxides to form the 1,2,4-oxadiazole ring.

    Attachment of the phenylmethanol group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylmethanol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Reduced derivatives of the oxadiazole ring.

    Substitution: Various substituted pyrazole and phenyl derivatives.

Scientific Research Applications

[3-[5-[(3,4,5-Trimethylpyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-[5-[(3,4,5-Trimethylpyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • [3-(1H-Pyrazol-1-yl)phenyl]methanol
  • [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol
  • [3-(3,4,5-Trimethylphenyl)pyrazol-1-yl]methanol

Uniqueness

[3-[5-[(3,4,5-Trimethylpyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.

Properties

IUPAC Name

[3-[5-[(3,4,5-trimethylpyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-10-11(2)18-20(12(10)3)8-15-17-16(19-22-15)14-6-4-5-13(7-14)9-21/h4-7,21H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQSEBSOZDJCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC2=NC(=NO2)C3=CC=CC(=C3)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-[5-[(3,4,5-Trimethylpyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[3-[5-[(3,4,5-Trimethylpyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol
Reactant of Route 3
[3-[5-[(3,4,5-Trimethylpyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol
Reactant of Route 4
[3-[5-[(3,4,5-Trimethylpyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol
Reactant of Route 5
[3-[5-[(3,4,5-Trimethylpyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol
Reactant of Route 6
[3-[5-[(3,4,5-Trimethylpyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol

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